molecular formula C19H21NO4 B2587402 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-phenylpropanamide CAS No. 1787687-04-0

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-phenylpropanamide

Cat. No.: B2587402
CAS No.: 1787687-04-0
M. Wt: 327.38
InChI Key: ZXROSVSDYWCKPZ-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-phenylpropanamide is a synthetic compound featuring a 1,4-benzodioxin core linked to a hydroxyethyl group and a phenylpropanamide side chain.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c21-16(15-7-8-17-18(12-15)24-11-10-23-17)13-20-19(22)9-6-14-4-2-1-3-5-14/h1-5,7-8,12,16,21H,6,9-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXROSVSDYWCKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)CCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-phenylpropanamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield an intermediate compound . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The benzodioxin ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while reduction of the amide group may produce an amine.

Scientific Research Applications

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-phenylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxin ring and hydroxyethyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzodioxin + propanamide 2-hydroxyethyl, phenyl Hypothesized enzyme inhibition N/A
3',4'-(1",4"-dioxino) flavone (4f) Flavone + dioxane Hydroxy methyl Antihepatotoxic (SGOT/SGPT reduction)
Trazpirobenum Benzodioxin + propanamide Difluoropropanoyl, indazolyl Glucosylceramide synthase inhibition
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-... Benzodioxin + propanamide Sulfanyl, benzazepine Unknown (structural analog)
N-{(1R,2R)-1-(Benzodioxin-6-yl)...}octanamide Benzodioxin + octanamide Pyrrolidinyl, hydroxy Glucosylceramide synthase inhibition

Biological Activity

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C26H32N2O4
  • Molecular Weight : 436.54 g/mol
  • CAS Number : 1430611-23-6

Research indicates that compounds related to this compound exhibit various biological activities primarily through modulation of inflammatory pathways and neurotransmitter systems.

  • Anti-inflammatory Activity : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response. For instance, a related benzodioxin derivative inhibited leukotriene synthesis and prostaglandin E2 production in various cell types, suggesting a potential role in managing inflammatory conditions .
  • Neuroprotective Effects : The structure of this compound suggests potential neuroprotective properties. Compounds with similar structures have shown anticonvulsant activity in animal models, indicating that they may modulate neurotransmitter release or receptor activity .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of COX and LOX pathways; reduction in leukotriene synthesis
NeuroprotectiveAnticonvulsant effects in animal models; modulation of neurotransmitter systems
CytotoxicityEvaluated safety profile in cell lines (HepG2 and H9c2) up to 100 µM

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds structurally related to this compound:

  • Topical Anti-inflammatory Study : A study on a closely related compound demonstrated significant anti-inflammatory effects when applied topically to mouse models of skin inflammation. The compound reduced elevated levels of leukotrienes associated with inflammation .
  • Anticonvulsant Activity : In various seizure models (e.g., maximal electroshock test), related cinnamamide derivatives exhibited significant anticonvulsant properties. The efficacy was measured with ED50 values indicating effective doses for seizure protection .
  • Safety Profile Assessment : The cytotoxicity evaluation indicated that the compound is safe at concentrations up to 100 µM in established cell lines, suggesting a favorable safety profile for potential therapeutic use .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-phenylpropanamide and related derivatives?

The synthesis typically involves multi-step reactions starting with 2,3-dihydro-1,4-benzodioxin-6-amine. A common approach includes:

  • Sulfonylation : Reacting the amine with phenylsulfonyl chloride in an alkaline aqueous medium to form the sulfonamide intermediate.
  • Acetylation : Coupling the intermediate with substituted bromoacetamides using polar solvents (e.g., DMF) and bases like LiH to yield target compounds. Characterization relies on 1H-NMR^1 \text{H-NMR}, IR spectroscopy, and CHN elemental analysis to confirm structural integrity .

Q. How are in vitro bioactivity assays designed to evaluate the antidiabetic potential of this compound?

Enzyme inhibition studies against α-glucosidase are standard. Protocols include:

  • Assay Conditions : Using p-nitrophenyl-α-D-glucopyranoside as a substrate, measuring absorbance at 405 nm to quantify inhibition.
  • Data Analysis : IC50_{50} values are calculated via software (e.g., EZ-Fit Enzyme Kinetics) with triplicate measurements. Reference standards like acarbose (IC50_{50} = 37.38 ± 0.12 μM) validate assay sensitivity .

Q. What spectroscopic techniques are critical for characterizing structural features of this compound?

Key methods include:

  • 1H-NMR^1 \text{H-NMR} : Identifies proton environments (e.g., aromatic protons at δ 6.55–6.76 ppm for the benzodioxin moiety, NHCO singlets at δ 8.28 ppm).
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1719 cm1^{-1}, S=O stretch at ~1379 cm1^{-1}).
  • CHN Analysis : Validates molecular formulas (e.g., C24_{24}H24_{24}N2_{2}O5_{5}S for derivative 7g) .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., variable IC50_{50}50​ values across derivatives) be systematically addressed?

Discrepancies may arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) on phenyl rings enhance α-glucosidase inhibition (e.g., 7k: IC50_{50} = 81.12 ± 0.13 μM vs. 7a: IC50_{50} > 100 μM).
  • Assay Variability : Standardize substrate concentrations, incubation times, and enzyme batches.
  • Statistical Validation : Use ANOVA or Tukey’s test to assess significance (mean ± s.e.m., n = 3) .

Q. What computational strategies can predict the compound’s bioactivity and optimize scaffold modifications?

  • Graph Neural Networks (GNNs) : Models trained on structural fingerprints (e.g., EGNN) can predict inhibitory potency even for novel scaffolds like [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol, enabling scaffold-hopping .
  • Molecular Docking : Simulate binding to α-glucosidase active sites to prioritize substituents with favorable interactions (e.g., hydrogen bonding with catalytic residues) .

Q. How do structural modifications (e.g., sulfonamide vs. acetamide groups) influence biological activity?

  • Sulfonamide Derivatives : Act as competitive antagonists of p-aminobenzoic acid, disrupting folate synthesis in microbial targets.
  • Acetamide Linkers : Enhance solubility and metabolic stability. For example, replacing sulfonamide with acetamide in 7a-l derivatives improved α-glucosidase inhibition by 2–3 fold .

Q. What experimental designs are recommended to resolve crystallographic ambiguities during structure determination?

  • SHELX Suite : Use SHELXL for small-molecule refinement and SHELXD/SHELXE for phase problem resolution.
  • High-Resolution Data : Collect synchrotron-derived datasets (≤1.0 Å) to resolve disordered regions (e.g., flexible hydroxyethyl side chains) .

Methodological Considerations

Q. How can researchers validate synthetic yields and purity for scale-up studies?

  • Chromatographic Methods : Employ HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>95%).
  • Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to improve crystalline yields (e.g., 83% for 7g) .

Q. What strategies mitigate challenges in enzyme inhibition assay reproducibility?

  • Internal Controls : Include acarbose in every assay plate to normalize inter-run variability.
  • Kinetic Profiling : Perform time-dependent inhibition studies to distinguish competitive vs. non-competitive mechanisms .

Data Contradiction Analysis

Q. Why do some derivatives exhibit weak α-glucosidase inhibition despite structural similarity to active compounds?

Possible factors include:

  • Steric Hindrance : Bulky substituents (e.g., 2-methoxyphenyl in 7b) may block enzyme active-site access.
  • Electronic Effects : Electron-donating groups (e.g., -OCH3_3) reduce sulfonamide electrophilicity, weakening binding .

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